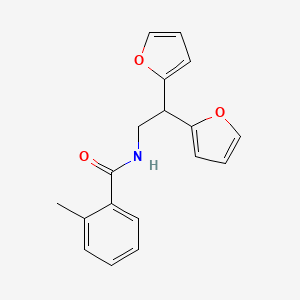![molecular formula C14H20N2O B2868799 2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941540-48-3](/img/structure/B2868799.png)
2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol” is a chemical compound with the molecular formula C13H18N2O . It has an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One of the classical methods for benzimidazole synthesis involves the coupling of 1,2-diaminobenzenes with carboxylic acids or aldehydes and ketones . Another method involves the preparation of bis(benzimidazoles) and their complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available data. The molecular formula is C13H18N2O, with an average mass of 218.295 Da and a monoisotopic mass of 218.141907 Da .科学的研究の応用
1. Synthesis and Catalysis
Benzimidazole derivatives, such as 2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol, are pivotal in synthesizing various chemical compounds. The oxidant-free synthesis of benzimidazoles from alcohols and aromatic diamines catalyzed by Ru(II)-PNS(O) pincer complexes highlights an environmentally benign method for producing 2-functionalized benzimidazoles without the need for oxidants or stoichiometric strong bases, offering a greener process with good yields and high turnover numbers (Luo et al., 2017).
2. Biological Activities
Research has demonstrated the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives with significant immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes. These compounds have shown inhibitory effects on LPS-stimulated NO generation and cytotoxicity against various cancer cell lines, indicating their potential in biomedical applications (Abdel‐Aziz et al., 2011).
3. Crystal Engineering
The crystal structures of salts of diprotonated benzimidazole derivatives reveal their utility in crystal engineering. The stacking of protonated benzimidazole groups and N–H⋯Cl hydrogen bonding between cations and anions demonstrate the potential of protonated benzimidazole as a synthon for constructing crystal lattices, which could be significant in materials science (Matthews et al., 2003).
4. DNA Binding and Cytotoxicity
Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to effectively bind DNA through an intercalative mode. These complexes exhibit substantial in vitro cytotoxic effects against human cancer cell lines, highlighting their potential in cancer therapy (Paul et al., 2015).
5. Antioxidant Potential
The synthesis of benzimidazole derivatives and their metal complexes have been studied for their antioxidant potential, demonstrating significant inhibitory activity against various enzymes. Such studies reveal the potential of these compounds in pharmacological and therapeutic applications due to their antioxidant properties (Taj et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[1-(2-methylbutyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)10-16-13-7-5-4-6-12(13)15-14(16)8-9-17/h4-7,11,17H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJUWOLZPKRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
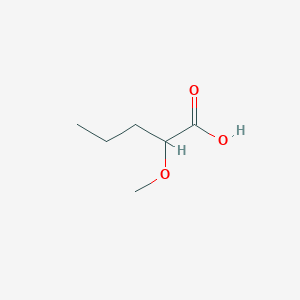
![3-Cyano-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2868721.png)
![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)

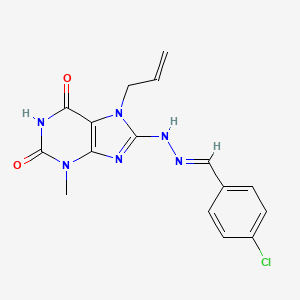
![N-(4-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2868726.png)

![Methyl 4-{[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2868730.png)
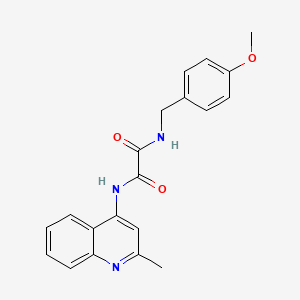
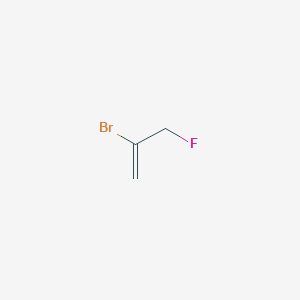
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2868736.png)
